molecular formula C14H7Cl2N3O3 B5832041 5-(2,5-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(2,5-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5832041
M. Wt: 336.1 g/mol
InChI Key: DQFZVNIFIBPNRP-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

The synthesis of 5-(2,5-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,5-dichlorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and dehydrating agents like phosphorus oxychloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: It is being investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

5-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-Phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Lacks the dichlorophenyl group, which may result in different chemical properties and biological activities.

    5-(2,4-Dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Has a different substitution pattern on the phenyl ring, which can affect its reactivity and interactions with biological targets.

    5-(2,5-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: The position of the nitro group on the phenyl ring is different, which can influence its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3/c15-9-4-5-12(16)11(7-9)14-17-13(18-22-14)8-2-1-3-10(6-8)19(20)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFZVNIFIBPNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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